Cas no 2228136-92-1 (3-{imidazo1,2-apyridin-2-yloxy}piperidine)

3-{Imidazo[1,2-a]pyridin-2-yloxy}piperidine is a heterocyclic compound featuring a fused imidazopyridine core linked to a piperidine moiety via an ether bridge. This structure confers versatility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capacity. The imidazopyridine ring enhances π-stacking interactions, while the piperidine group offers conformational flexibility, making it valuable for optimizing pharmacokinetic properties. Its synthetic accessibility and potential for derivatization further support its utility in drug discovery, particularly for neuroactive or anti-inflammatory applications. The compound’s stability and moderate polarity also facilitate formulation development.
3-{imidazo1,2-apyridin-2-yloxy}piperidine structure
2228136-92-1 structure
Product Name:3-{imidazo1,2-apyridin-2-yloxy}piperidine
CAS No:2228136-92-1
MF:C12H15N3O
MW:217.267002344131
CID:6253685
PubChem ID:165721161
Update Time:2025-10-23

3-{imidazo1,2-apyridin-2-yloxy}piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-{imidazo1,2-apyridin-2-yloxy}piperidine
    • 3-{imidazo[1,2-a]pyridin-2-yloxy}piperidine
    • 2228136-92-1
    • EN300-1772554
    • Inchi: 1S/C12H15N3O/c1-2-7-15-9-12(14-11(15)5-1)16-10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2
    • InChI Key: ZCRCVLIGYYFHDW-UHFFFAOYSA-N
    • SMILES: O(C1=CN2C=CC=CC2=N1)C1CNCCC1

Computed Properties

  • Exact Mass: 217.121512110g/mol
  • Monoisotopic Mass: 217.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.6Ų

3-{imidazo1,2-apyridin-2-yloxy}piperidine Pricemore >>

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Additional information on 3-{imidazo1,2-apyridin-2-yloxy}piperidine

Recent Advances in the Study of 3-{imidazo[1,2-a]pyridin-2-yloxy}piperidine (CAS: 2228136-92-1) in Chemical Biology and Pharmaceutical Research

The compound 3-{imidazo[1,2-a]pyridin-2-yloxy}piperidine (CAS: 2228136-92-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique imidazopyridine and piperidine moieties, has demonstrated promising potential as a scaffold for drug development. Recent studies have explored its pharmacological properties, synthetic pathways, and applications in targeting various disease mechanisms.

A key area of investigation has been the role of 3-{imidazo[1,2-a]pyridin-2-yloxy}piperidine in modulating neurotransmitter receptors, particularly those involved in central nervous system (CNS) disorders. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy as a selective ligand for serotonin and dopamine receptors, suggesting its utility in developing novel therapeutics for depression and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential.

In addition to its CNS applications, recent studies have explored the compound's anti-inflammatory and anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 3-{imidazo[1,2-a]pyridin-2-yloxy}piperidine exhibit potent inhibitory effects on pro-inflammatory cytokines, making them candidates for treating autoimmune diseases. Furthermore, its interaction with specific kinase targets has shown promise in inhibiting tumor growth in preclinical models.

The synthetic routes to 3-{imidazo[1,2-a]pyridin-2-yloxy}piperidine have also been optimized in recent years. Advances in catalytic methods, as reported in Organic Letters (2023), have improved yield and purity, facilitating larger-scale production for further pharmacological testing. These developments are critical for transitioning the compound from laboratory research to clinical trials.

Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and minimizing off-target effects. Ongoing research aims to address these issues through structure-activity relationship (SAR) studies and computational modeling. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable drug candidates.

In conclusion, 3-{imidazo[1,2-a]pyridin-2-yloxy}piperidine (CAS: 2228136-92-1) represents a versatile and promising scaffold in drug discovery. Its diverse pharmacological profile and recent synthetic improvements position it as a focal point for future research in treating CNS disorders, inflammatory diseases, and cancer. Continued exploration of its derivatives and mechanisms will likely yield significant breakthroughs in the coming years.

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